An In-depth Technical Guide to 6-chloro-8-methylchroman-4-one: Synthesis, Structure, and Potential Applications
An In-depth Technical Guide to 6-chloro-8-methylchroman-4-one: Synthesis, Structure, and Potential Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-chloro-8-methylchroman-4-one, a substituted heterocyclic compound belonging to the chroman-4-one class. The chroman-4-one scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] This document details the chemical structure, key physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and expected spectroscopic characterization of 6-chloro-8-methylchroman-4-one. Furthermore, it explores the potential biological significance and applications of this compound, drawing insights from the known activities of related chroman-4-one derivatives. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction to the Chroman-4-one Scaffold
The chroman-4-one framework is a privileged heterocyclic system consisting of a fused benzene ring and a dihydropyran-4-one ring. This structural unit is a cornerstone in the development of numerous biologically active molecules and natural products. The inherent chemical features of the chroman-4-one core, including its hydrogen bonding capabilities, aromatic nature, and the presence of a reactive ketone functional group, make it an attractive scaffold for designing novel therapeutic agents. Derivatives of chroman-4-one have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1][2] The biological and medicinal properties of this class of compounds are often fine-tuned by the nature and position of substituents on the aromatic ring.
Chemical Structure and Properties of 6-chloro-8-methylchroman-4-one
6-chloro-8-methylchroman-4-one is a synthetic derivative of the chroman-4-one scaffold, characterized by a chlorine atom at the 6-position and a methyl group at the 8-position of the aromatic ring.
Table 1: Physicochemical Properties of 6-chloro-8-methylchroman-4-one
| Property | Value | Source |
| Chemical Formula | C₁₀H₉ClO₂ | [3] |
| Molecular Weight | 196.63 g/mol | [3] |
| CAS Number | 76301-90-1 | [3] |
| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |
| Melting Point | Not available. Predicted to be a solid at room temperature. | - |
| Boiling Point | Not available. | - |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | Inferred from general solubility of chromanones |
| Purity | Typically available at ≥95% | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthesis of 6-chloro-8-methylchroman-4-one
A plausible and efficient synthetic route to 6-chloro-8-methylchroman-4-one involves the intramolecular cyclization of a β-(aryloxy)propionic acid, which can be prepared from the corresponding substituted phenol. A key synthetic strategy is the Pechmann condensation or a related cyclization reaction. A likely precursor for this synthesis is 4-chloro-2-methylphenol.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for the synthesis of analogous chroman-4-ones and represents a robust starting point for laboratory preparation.
Step 1: Synthesis of 3-(4-chloro-2-methylphenoxy)propanoic acid
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To a solution of 4-chloro-2-methylphenol (1 equivalent) in an appropriate solvent such as toluene, add a strong base like sodium hydroxide (1.1 equivalents) to form the corresponding phenoxide.
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To this solution, add β-propiolactone (1.2 equivalents) dropwise at a controlled temperature (e.g., 0-10 °C) to initiate the Michael addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the 3-(4-chloro-2-methylphenoxy)propanoic acid.
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Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Cyclization to 6-chloro-8-methylchroman-4-one
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Add the dried 3-(4-chloro-2-methylphenoxy)propanoic acid (1 equivalent) to a dehydrating and cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
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Heat the mixture with stirring to a temperature typically between 80-120 °C. The reaction progress should be monitored by TLC.
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Once the starting material is consumed, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to quench the reaction and precipitate the product.
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Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
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Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-8-methylchroman-4-one.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of 6-chloro-8-methylchroman-4-one would be confirmed through a combination of spectroscopic techniques. Based on the analysis of related compounds, the following spectral data are anticipated.
Table 2: Predicted Spectroscopic Data for 6-chloro-8-methylchroman-4-one
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons: Two singlets or two doublets in the aromatic region (δ 7.0-8.0 ppm).- Methylene protons (C2-H₂): A triplet around δ 4.5 ppm.- Methylene protons (C3-H₂): A triplet around δ 2.8 ppm.- Methyl protons (C8-CH₃): A singlet around δ 2.3 ppm. |
| ¹³C NMR | - Carbonyl carbon (C4): A signal in the downfield region (δ > 190 ppm).- Aromatic carbons: Multiple signals in the aromatic region (δ 110-160 ppm).- Methylene carbon (C2): A signal around δ 67 ppm.- Methylene carbon (C3): A signal around δ 38 ppm.- Methyl carbon (C8-CH₃): A signal in the upfield region (δ ~15-20 ppm). |
| FTIR (cm⁻¹) | - C=O stretch (ketone): A strong absorption band around 1680 cm⁻¹.- C-O-C stretch (ether): An absorption band in the region of 1250-1000 cm⁻¹.- C-Cl stretch: An absorption band in the region of 800-600 cm⁻¹.- Aromatic C-H stretch: Absorption bands above 3000 cm⁻¹.- Aliphatic C-H stretch: Absorption bands below 3000 cm⁻¹. |
| Mass Spec (m/z) | - Molecular ion peak (M⁺): Expected at m/z 196 and 198 in a ~3:1 ratio due to the chlorine isotope.- Major fragmentation patterns: Likely to involve cleavage of the heterocyclic ring and loss of small molecules like CO. |
Potential Biological Activities and Applications
While specific biological studies on 6-chloro-8-methylchroman-4-one are not extensively reported in the public domain, the chroman-4-one scaffold is a well-established pharmacophore. The introduction of a chlorine atom at the 6-position and a methyl group at the 8-position can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby modulating its biological activity.
Potential areas of investigation include:
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Antimicrobial Activity: Halogenated organic compounds often exhibit enhanced antimicrobial properties. It is plausible that 6-chloro-8-methylchroman-4-one could display activity against various bacterial and fungal strains.
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Enzyme Inhibition: The chroman-4-one core has been identified in inhibitors of various enzymes. The specific substitution pattern of this molecule may confer selectivity towards certain enzyme targets.
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Anticancer Properties: Many chromanone derivatives have been investigated for their cytotoxic effects against cancer cell lines. The presence of the chloro and methyl groups could contribute to this activity.
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Chemical Probe or Intermediate: This compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its functional groups offer sites for further chemical modification and diversification.
Conclusion
6-chloro-8-methylchroman-4-one is a compound of significant interest within the field of medicinal chemistry. This technical guide has outlined its chemical structure, provided a plausible and detailed synthetic route, and predicted its characteristic spectroscopic features. While further experimental validation is required to fully elucidate its physicochemical properties and biological activity profile, the information presented herein provides a solid foundation for researchers to initiate studies on this promising molecule. The exploration of its potential as a therapeutic agent or as a versatile synthetic intermediate is a compelling area for future research and development.
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